

Synthesis of a Key Oseltamivir Intermediate: An Application Note and Protocol

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Compound of Interest

Compound Name:	2,3-O-Isopropylidene-1-O-methyl-D-ribose acid
CAS No.:	54622-95-6
Cat. No.:	B1278380

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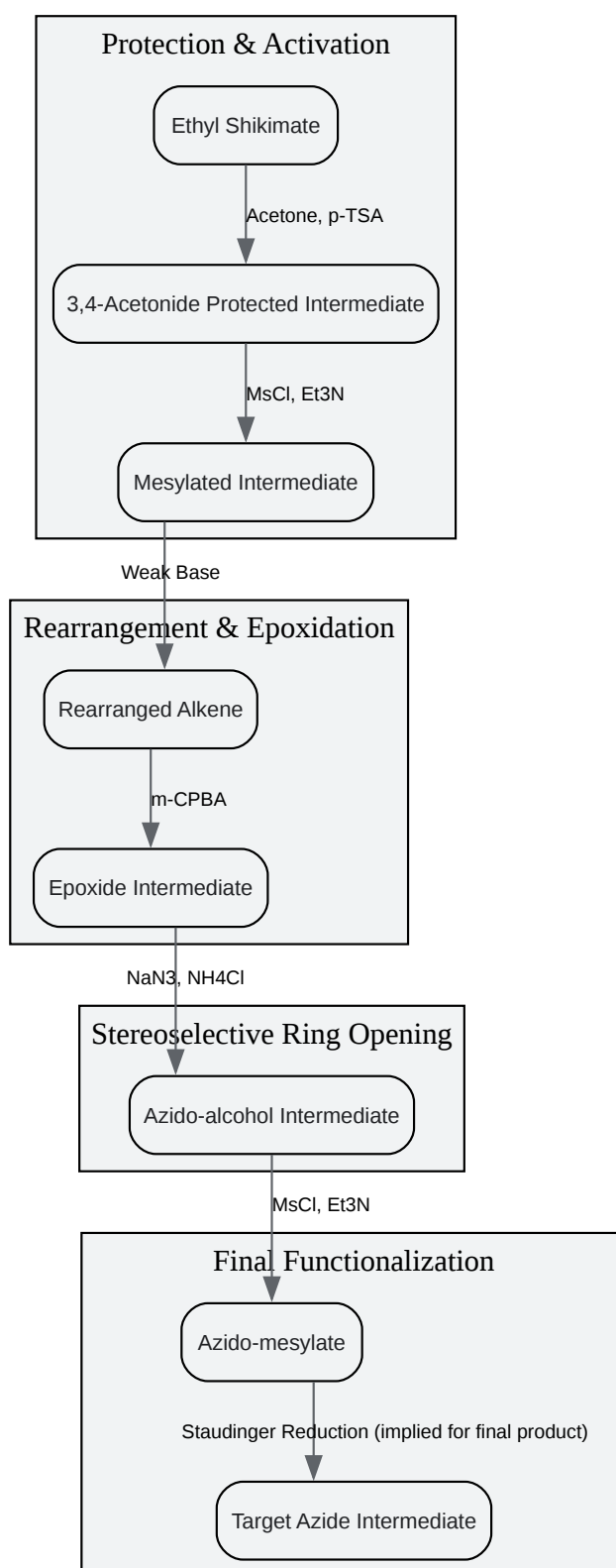
Introduction

Oseltamivir Phosphate, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its mechanism of action relies on the potent and selective inhibition of viral neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected host cells. The intricate stereochemistry of oseltamivir, possessing three stereocenters, presents a significant challenge in its chemical synthesis, demanding precise control throughout the manufacturing process.[1]

The industrial synthesis of oseltamivir has historically relied on (-)-shikimic acid as a chiral starting material.[2][3] This natural product, extracted from the seeds of the Chinese star anise (*Illicium verum*), provides a cost-effective entry point to the complex cyclohexene core of the drug.[2] This application note provides a detailed experimental procedure for the multi-step synthesis of a key azide intermediate in the production of oseltamivir, starting from ethyl shikimate. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also the underlying chemical principles that govern each transformation.

Overall Synthetic Workflow

The synthesis of the target azide intermediate from ethyl shikimate can be conceptualized in the following key stages:



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Figure 1: General workflow for the synthesis of the oseltamivir azide intermediate.

Materials and Reagents

Reagent	Purity	Supplier
Ethyl shikimate	≥98%	Commercially Available
Methanesulfonyl chloride (MsCl)	≥99%	Commercially Available
Triethylamine (Et3N)	≥99.5%	Commercially Available
Acetone	ACS Grade	Commercially Available
p-Toluenesulfonic acid (p-TSA)	Monohydrate, ≥98.5%	Commercially Available
m-Chloroperoxybenzoic acid (m-CPBA)	70-75%	Commercially Available
Sodium azide (NaN ₃)	≥99.5%	Commercially Available
Ammonium chloride (NH ₄ Cl)	≥99.5%	Commercially Available
Triphenylphosphine (PPh ₃)	≥99%	Commercially Available
Dichloromethane (DCM)	Anhydrous	Commercially Available
Acetonitrile (ACN)	Anhydrous	Commercially Available
Ethyl acetate (EtOAc)	ACS Grade	Commercially Available
Hexanes	ACS Grade	Commercially Available
Sodium bicarbonate (NaHCO ₃)	Saturated aqueous solution	Prepared in-house
Brine	Saturated aqueous solution	Prepared in-house
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS Grade	Commercially Available

Experimental Protocols

Step 1: Protection and Mesylation of Ethyl Shikimate

Rationale: The initial steps involve the protection of the cis-diol at the C3 and C4 positions as an acetonide, followed by the selective mesylation of the C5 hydroxyl group. The acetonide protection prevents unwanted side reactions at the C3 and C4 hydroxyls during mesylation. Mesylation converts the C5 hydroxyl into a good leaving group (mesylate), which is essential for the subsequent epoxide formation.

Protocol:

- To a solution of ethyl shikimate (1.0 eq) in acetone (10 volumes), add p-toluenesulfonic acid monohydrate (0.1 eq).
- Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
- Neutralize the reaction with triethylamine (0.2 eq) and concentrate the mixture under reduced pressure.
- Dissolve the crude residue in dichloromethane (10 volumes) and cool the solution to 0 °C.
- Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
- Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude mesylated intermediate is typically carried forward to the next step without further purification.

Step 2: Epoxidation of the Cyclohexene Ring

Rationale: Treatment of the mesylated intermediate with a weak base induces an elimination of the C4-oxygen (from the acetonide) and the C5-mesylate, leading to a rearranged alkene.

Subsequent treatment with m-chloroperoxybenzoic acid (m-CPBA) forms the desired epoxide. The epoxidation occurs syn to the C3 ether substituent due to steric hindrance.

Protocol:

- Dissolve the crude mesylated intermediate from the previous step in dichloromethane (10 volumes).
- Add potassium bicarbonate (2.0 eq) and stir the suspension at room temperature for 12-16 hours to facilitate the rearrangement.
- Filter the mixture to remove the inorganic salts and wash the solid with dichloromethane.
- Cool the filtrate to 0 °C and add m-CPBA (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction by the addition of a 10% aqueous solution of sodium thiosulfate.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude epoxide by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 3: Regioselective Azide Opening of the Epoxide

Rationale: The epoxide is opened by the azide nucleophile in a regioselective manner. Under neutral or slightly acidic conditions, the azide attacks the C4 position, leading to the desired 1,2-azido alcohol. This is an S_N2-type reaction, resulting in an inversion of stereochemistry at the C4 position.^[4]

Protocol:

- To a solution of the purified epoxide (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add sodium azide (2.0 eq) and ammonium chloride (1.5 eq).
- Heat the reaction mixture to 80-85 °C and stir for 8-12 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.
- Extract the product with ethyl acetate (3 x 10 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting azido-alcohol by column chromatography on silica gel.

Step 4: Final Functionalization to the Target Azide

Rationale: The hydroxyl group of the azido-alcohol is mesylated to introduce a leaving group. The subsequent reduction of the azide to an amine (e.g., via a Staudinger reaction) and acetylation leads to oseltamivir.[5] This protocol details the mesylation step to yield the final intermediate.

Protocol:

- Dissolve the purified azido-alcohol (1.0 eq) in anhydrous dichloromethane (10 volumes) and cool to 0 °C.
- Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
- Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target azide intermediate.

Characterization Data for Key Intermediates

Intermediate	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
Epoxide Intermediate	6.81 (s, 1H), 4.61 (d, J=8.6 Hz, 1H), 4.33 (m, 1H), 4.23 (q, J=7.1 Hz, 2H), 3.33 (m, 2H), 2.88 (dd, J=17.6, 5.6 Hz, 1H), 2.25 (m, 1H), 1.51 (m, 4H), 1.32 (t, J=7.1 Hz, 3H), 0.92 (m, 6H)	171.1, 165.8, 137.9, 128.1, 82.0, 73.3, 61.1, 58.2, 57.1, 30.6, 26.3, 25.6, 23.6, 14.2, 9.6, 9.3
Azido-alcohol Intermediate	6.33 (d, J=7.6 Hz, 1H), 5.00 (dd, J=10.0, 3.0 Hz, 1H), 4.28 (m, 1H), 4.21 (m, 1H), 4.05 (s, 1H), 3.79 (m, 1H), 3.66 (d, J=3.4 Hz, 1H), 3.55 (m, 1H), 3.07 (m, 1H), 2.18 (m, 1H), 1.92 (m, 1H), 1.32 (m, 7H), 1.15 (m, 1H), 0.77 (t, J=7.5 Hz, 3H), 0.67 (t, J=7.4 Hz, 3H)	173.5, 150.4, 145.6, 128.4, 124.8, 124.1, 82.7, 82.5, 74.5, 62.6, 57.6, 27.7, 25.0, 24.3, 14.0, 9.0, 8.6

Note: Spectroscopic data is representative and may vary slightly based on instrumentation and solvent.[6]

Safety Considerations

- **General Precautions:** All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
- **Methanesulfonyl Chloride (MsCl):** MsCl is corrosive, a lachrymator, and reacts violently with water.[7] Handle with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.
- **m-Chloroperoxybenzoic Acid (m-CPBA):** m-CPBA is a strong oxidizing agent and can be explosive, especially when impure or subjected to shock or friction.[8] It should be stored at refrigerated temperatures and handled with non-metallic spatulas.

- Sodium Azide (NaN_3): Sodium azide is highly toxic and can form explosive heavy metal azides.[9] Avoid contact with metals, especially lead and copper. Do not acidify azide-containing solutions, as this will generate highly toxic and explosive hydrazoic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a key azide intermediate in the production of the antiviral drug oseltamivir. By elucidating the rationale behind each experimental step and providing key characterization data, this guide aims to be a valuable resource for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this intermediate is a critical step towards the total synthesis of oseltamivir, highlighting the importance of precise stereochemical control and strategic functional group manipulations in the creation of complex pharmaceutical agents.

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